Cas no 90719-30-5 (Locostatin)

Locostatin structure
Locostatin structure
商品名:Locostatin
CAS番号:90719-30-5
MF:C14H15NO3
メガワット:245.273803949356
CID:812313
PubChem ID:329817629

Locostatin 化学的及び物理的性質

名前と識別子

    • (4S)-N-Crotonyl-4-benzyl-2-oxazolidinone
    • (N-CROTONYL)-(4S)-BENZYL-2-OXAZOLIDINONE
    • (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE
    • (4S)-3-[(E)-BUT-2-ENOYL]-4-BENZYL-2-OXAZOLIDINONE
    • (4S)-N-[(2E)-but-2-enoyl]-4-phenylmethyl-1,3-oxazolidin-2-one
    • (N-Crotonyl)-(R)-4-benzyl-2-oxazolidinone
    • (R)-4-BENZYL-3-CROTONYL-2-OXAZOLIDINONE
    • (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidin-2-one
    • (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidinone
    • (S,E)-3-(but-2'-enoyl)-4-benzyloxazolidin-2-one
    • (S,E)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one
    • 4-(S)-benzyl-((
    • (4S)-3-[(E)-1-Oxo-2-butenyl]-4-(phenylmethyl)-2-oxazolidinone
    • UIC-1005
    • (4S)-3-[(2E)-1-Oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 3-(1-oxo-2-butenyl)-4-(phenylmethyl)-, [S-(E)]- (ZCI)
    • 2-Oxazolidinone, 3-[(2E)-1-oxo-2-butenyl]-4-(phenylmethyl)-, (4S)- (9CI)
    • (4S)-4-Benzyl-3-((E)-2-butenoyl)oxazolidin-2-one
    • Locostatin
    • UIC 1005
    • Locostatin, >=98% (HPLC)
    • F96187
    • (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
    • Cell Sheet Migration Inhibitor, Locostatin
    • (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidinone, 97%
    • AKOS015913245
    • (S)-3-(1-Oxo-2-butenyl)-4-(phenylmethyl)-2-oxazolidinone; (4S)-3-(1-Oxo-2-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone
    • (E/Z)-Locostatin
    • DA-54986
    • UTZAFVPPWUIPBH-QSLRECBCSA-N
    • DTXCID901021597
    • CS-W014127
    • (4S)-4-benzyl-3-((E)-but-2-enoyl)-1,3-oxazolidin-2-one
    • (S,E)-4-benzyl-3-but-2-enoyloxazolidin-2-one
    • AS-41290
    • 90719-30-5
    • (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidi
    • SCHEMBL5058895
    • CS-0136354
    • 133812-16-5
    • HY-W013411A
    • (4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one
    • SCHEMBL5058893
    • DTXSID40879994
    • (4S)-3-((E)-2-butenoyl)-4-benzyl-2-oxazolidinone
    • HY-W013411
    • MFCD00278769
    • MDL: MFCD00278769
    • インチ: 1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1
    • InChIKey: UTZAFVPPWUIPBH-QSLRECBCSA-N
    • ほほえんだ: C(C1C=CC=CC=1)[C@H]1COC(=O)N1C(=O)/C=C/C

計算された属性

  • せいみつぶんしりょう: 197.10500
  • どういたいしつりょう: 245.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 345
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.6Ų
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 色と性状: 使用できません
  • ゆうかいてん: 84-88 °C(lit.)
  • ようかいど: DMSO: ≥30mg/mL
  • PSA: 46.61000
  • LogP: 1.29870
  • ようかいせい: 使用できません

Locostatin セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25
  • ちょぞうじょうけん:2-8°C

Locostatin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM529116-50mg
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
90719-30-5 98%
50mg
$67 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206994-50mg
Locostatin
90719-30-5 98%
50mg
¥1621 2023-02-17
Ambeed
A127375-1g
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
90719-30-5 98%
1g
$957.0 2025-02-24
MedChemExpress
HY-W013411A-50mg
Locostatin
90719-30-5 99.82%
50mg
¥2800 2024-07-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci13378-10mg
Locostatin
90719-30-5 98%
10mg
¥891.00 2023-09-09
Chemenu
CM529116-250mg
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
90719-30-5 98%
250mg
$192 2024-07-20
MedChemExpress
HY-W013411A-5mg
Locostatin
90719-30-5 99.82%
5mg
¥468 2024-07-21
MedChemExpress
HY-W013411A-10mM*1 mL in DMSO
Locostatin
90719-30-5 99.82%
10mM*1 mL in DMSO
¥514 2024-07-21
1PlusChem
1P006BIH-250mg
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE
90719-30-5 97%
250mg
$584.00 2025-02-21
Axon Medchem
2590-10mg
Locostatin
90719-30-5 100%
10mg
€60.00 2025-03-06

Locostatin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
リファレンス
Labelling of GW796406X with (M+4)-methylcopper
Wadsworth, Alan H.; Lawrie, Kenneth W. M., Journal of Labelled Compounds and Radiopharmaceuticals, 2007, 50(5-6), 500-501

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Lithium chloride Solvents: Tetrahydrofuran ;  -15 °C; -15 °C → rt; 12 h, rt
リファレンス
Stereocontrolled total synthesis of (-)-kainic acid
Sakaguchi, Hiroshi; Tokuyama, Hidetoshi; Fukuyama, Tohru, Organic Letters, 2007, 9(9), 1635-1638

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
A Concise Diels-Alder Strategy for the Asymmetric Synthesis of (+)-Albicanol, (+)-Albicanyl Acetate, (+)-Dihydrodrimenin, and (-)-Dihydroisodrimeninol
Henderson, Jeff R.; Parvez, Masood; Keay, Brian A., Organic Letters, 2009, 11(15), 3178-3181

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives
Zhi, Wubin; Li, Jingya; Zou, Dapeng; Wu, Yusheng ; Wu, Yangjie, Journal of Organic Chemistry, 2017, 82(23), 12286-12293

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 rt; 5 h, rt
1.3 Reagents: Water ;  rt
リファレンス
Stereoselective synthesis of an alarm pheromone of Grematogaster ants using (4S)-4-benzyloxazolidinone as chiral auxiliary
Zhou, F. Y.; Lu, C. F.; Chen, Z. X.; Yang, G. C., Chemistry of Natural Compounds, 2010, 46(1), 83-85

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; -78 °C → rt
リファレンス
Highly diastereoselective conjugate additions of monoorganocopper reagents to chiral imides
Dambacher, Jesse; Anness, Robert; Pollock, Patrick; Bergdahl, Mikael, Tetrahedron, 2004, 60(9), 2097-2110

Locostatin Raw materials

Locostatin Preparation Products

Locostatin 関連文献

Locostatinに関する追加情報

Locostatin (CAS No. 90719-30-5): A Comprehensive Overview of Its Applications and Recent Research Findings

Locostatin, identified by its Chemical Abstracts Service (CAS) number CAS No. 90719-30-5, is a compound that has garnered significant attention in the field of chemical and biomedical research. This introduction aims to provide a detailed exploration of Locostatin, its chemical properties, mechanisms of action, and the latest research findings that highlight its potential applications in pharmaceuticals and biotechnology.

The chemical structure of Locostatin (CAS No. 90719-30-5) exhibits unique characteristics that contribute to its biological activity. As a synthetic molecule, it belongs to a class of compounds that have shown promise in various preclinical studies. The precise molecular configuration of Locostatin enables it to interact with specific biological targets, making it a valuable candidate for further investigation in drug development.

In recent years, researchers have been particularly interested in the anti-inflammatory and immunomodulatory properties of Locostatin. Studies have demonstrated that this compound can modulate the activity of key inflammatory pathways, such as NF-κB and MAPK, which are central to the development of chronic inflammatory diseases. The ability of Locostatin to inhibit these pathways suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and even certain types of cancer.

Moreover, the anti-proliferative effects of Locostatin have been extensively studied. Preclinical data indicate that this compound can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The molecular mechanisms underlying these effects involve the modulation of critical signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and Wnt signaling. These findings position Locostatin as a promising candidate for further development into an anti-cancer therapeutic.

The pharmacokinetic profile of Locostatin (CAS No. 90719-30-5) is another area of interest. Initial studies have shown that Locostatin exhibits good oral bioavailability and moderate tissue distribution, suggesting its potential for systemic administration. Additionally, its metabolic stability indicates that it can be administered repeatedly without significant accumulation or toxicity. These pharmacokinetic properties make Locostatin an attractive candidate for further clinical development.

In conclusion, Locostatin, with its CAS number CAS No. 90719-30-5, represents a significant advancement in the field of chemical and biomedical research. Its unique molecular structure and multifaceted biological activities make it a promising candidate for various therapeutic applications. As ongoing research continues to uncover new insights into the mechanisms of action and potential benefits of Locostatin, it is poised to play a crucial role in the development of novel treatments for inflammatory diseases and cancer.

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